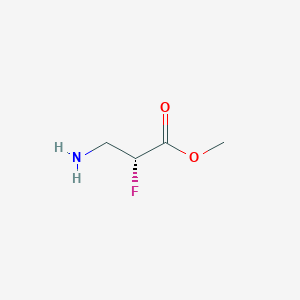
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol typically involves the reaction of 2-methylquinoline with propen-2-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Aplicaciones Científicas De Investigación
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by upregulating apoptosis-related proteins such as Caspase3 and Caspase9 . It also generates reactive oxygen species (ROS), which contribute to its inhibitory effects on cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol.
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
3-(2-Methylquinolin-4-yl)prop-2-en-1-one: A closely related compound with similar structural features.
Uniqueness
This compound stands out due to its unique combination of a quinoline ring and a propen-2-ol moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
(E)-3-(2-methylquinolin-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C13H13NO/c1-10-9-11(5-4-8-15)12-6-2-3-7-13(12)14-10/h2-7,9,15H,8H2,1H3/b5-4+ |
Clave InChI |
RASFYWIQGZUQEN-SNAWJCMRSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C(=C1)/C=C/CO |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)




![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)



amine hydrochloride](/img/structure/B13534670.png)


